molecular formula C11H9ClN2OS B1487091 6-(2-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098095-65-7

6-(2-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1487091
CAS No.: 2098095-65-7
M. Wt: 252.72 g/mol
InChI Key: BHYIWYKPSWXYNM-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound belonging to the class of pyrimidinones It features a pyrimidin-4(3H)-one core substituted with a 2-chlorophenyl group and a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 2-chlorobenzaldehyde and thiourea, are reacted under acidic conditions to form an intermediate.

  • Cyclization: The intermediate undergoes cyclization in the presence of a base to form the pyrimidin-4(3H)-one core.

  • Substitution Reaction: The final step involves the substitution of a suitable leaving group with a methylthio group to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the pyrimidinone core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The biological applications of 6-(2-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one include its potential use as a bioactive molecule in drug discovery. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound can be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-(2-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 6-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one: Similar structure with an ethylthio group instead of a methylthio group.

  • 6-(2-Chlorophenyl)-2-(propylthio)pyrimidin-4(3H)-one: Similar structure with a propylthio group.

  • 6-(2-Chlorophenyl)-2-(butylthio)pyrimidin-4(3H)-one: Similar structure with a butylthio group.

Uniqueness: 6-(2-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one stands out due to its specific combination of substituents, which can influence its reactivity and biological activity. The presence of the methylthio group, in particular, may confer unique properties compared to other similar compounds.

Properties

IUPAC Name

4-(2-chlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c1-16-11-13-9(6-10(15)14-11)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYIWYKPSWXYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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